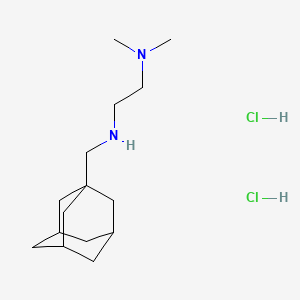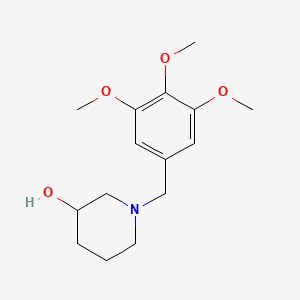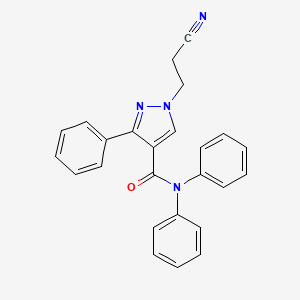![molecular formula C19H22O4 B5219982 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone, also known as EPPPE, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of aryl ketones and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood, but studies have suggested that it may act through multiple pathways. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been shown to inhibit the activation of the NF-κB pathway, which plays a role in the production of pro-inflammatory cytokines. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to activate the Nrf2 pathway, which plays a role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to reduce the activation of microglia and protect against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. However, one limitation of using 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. One direction is to further investigate its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Additionally, future research could investigate the potential use of 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods and has been studied for its ability to act as an anti-inflammatory agent and a neuroprotective agent. While its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has several biochemical and physiological effects, and its potential use in lab experiments and future directions for research make it an interesting compound to study further.
Méthodes De Synthèse
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been synthesized through various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura reaction, and the Heck reaction. The Friedel-Crafts acylation reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propionic acid in the presence of aluminum chloride as a catalyst to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. The Suzuki-Miyaura reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propenylboronic acid in the presence of palladium acetate and a base to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. The Heck reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propene in the presence of palladium acetate and a base to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone.
Applications De Recherche Scientifique
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Studies have shown that 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone can inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-8-6-9-17(14-16)22-12-7-13-23-19-11-5-4-10-18(19)15(2)20/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXADAVOHDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6464488 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)


![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)